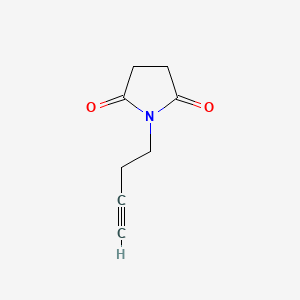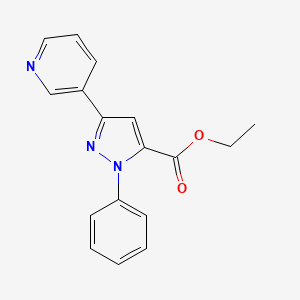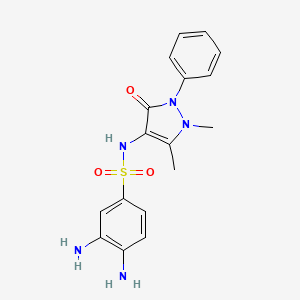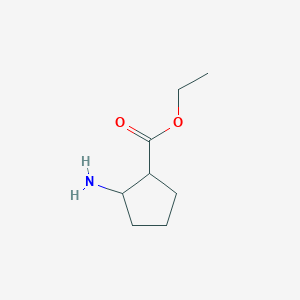
2-Amino-1-(3,4-dichlorophenyl)ethanone
Overview
Description
2-Amino-1-(3,4-dichlorophenyl)ethanone, also known as DACE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DACE is a white crystalline powder that belongs to the class of aryl ketones. It has a molecular weight of 236.09 g/mol and a melting point of 93-95°C.
Scientific Research Applications
Pyrolysis Products Identification
Kelly B. Texter et al. (2018) investigated the pyrolysis products of bk-2C-B, a psychoactive substance related to 2-Amino-1-(3,4-dichlorophenyl)ethanone. They studied its stability under heat, identifying 12 pyrolysis products. This research is crucial for understanding the chemical transformations and potential risks associated with substance abuse (Texter et al., 2018).
Biotransformation for Chiral Synthesis
Yan-Li Miao et al. (2019) explored the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone, achieving highly stereoselective synthesis of a chiral intermediate of Miconazole. Using Acinetobacter sp., they demonstrated effective transformation at high temperatures, enhancing yield and enantiomeric excess (Miao et al., 2019).
Antimicrobial Compound Synthesis
Atul K. Wanjari (2020) synthesized and tested the antimicrobial activity of a derivative of this compound. This research contributes to pharmaceutical and medicinal applications, particularly in the development of new antibacterial agents (Wanjari, 2020).
Development of Enzymatic Processes
Xiang Guo et al. (2017) developed an enzymatic process for synthesizing a chiral intermediate of Ticagrelor, using a ketoreductase to transform 2-chloro-1-(3,4-difluorophenyl)ethanone. This process is significant for industrial applications due to its high productivity and environmental sustainability (Guo et al., 2017).
Quantum Chemical Studies for Corrosion Inhibition
S. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on derivatives of this compound for corrosion inhibition of iron. Their research provides insights into the molecular interactions and efficiency of these compounds as corrosion inhibitors (Kaya et al., 2016).
properties
IUPAC Name |
2-amino-1-(3,4-dichlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H,4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUXXGSLDNSUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B3263768.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B3263779.png)

![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile](/img/structure/B3263791.png)

![5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B3263799.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B3263814.png)





![2H-Imidazo[4,5-c]pyridin-2-one, 1-(cyclopropylmethyl)-1,3-dihydro-](/img/structure/B3263841.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate](/img/structure/B3263843.png)